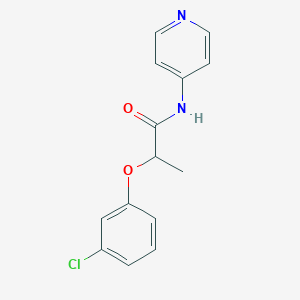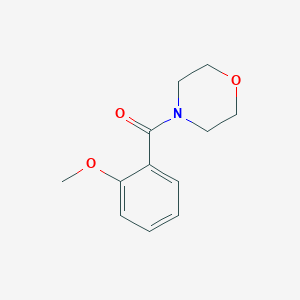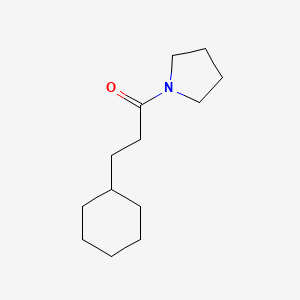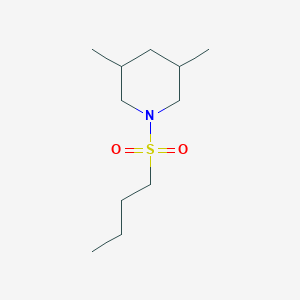![molecular formula C11H9FN2O2S B10968305 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B10968305.png)
2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol is a chemical compound with a unique structure that includes a fluorobenzyl group attached to a pyrimidine ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol typically involves the reaction of 2-fluorobenzyl chloride with 4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated compounds, modified pyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
Uniqueness
2-[(2-Fluorobenzyl)sulfanyl]-4,6-pyrimidinediol is unique due to its specific combination of a fluorobenzyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H9FN2O2S |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-4-2-1-3-7(8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16) |
InChI Key |
RSWGJORRGWSZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968236.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea](/img/structure/B10968240.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10968252.png)
![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)

acetate](/img/structure/B10968268.png)
![2-[(2-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968275.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-[(4-methylphenyl)sulfonyl]piperazine-1-carboxamide](/img/structure/B10968295.png)
![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10968297.png)

![2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide](/img/structure/B10968307.png)

